molecular formula C15H17NO5S B2895052 Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide CAS No. 924859-09-6

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide

Cat. No. B2895052
CAS RN: 924859-09-6
M. Wt: 323.36
InChI Key: UIAZCFRGZNZKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide (EMBD) is a synthetic compound that has been widely used in scientific research for its unique properties. EMBD belongs to the class of benzothiophene derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins. Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has also been shown to induce apoptosis in cancer cells by activating certain pathways. In addition, Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is also stable and can be stored for long periods of time. However, Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. In addition, Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide may have limitations in terms of its solubility and bioavailability.

Future Directions

There are several future directions for research on Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide. One area of research is the development of new synthesis methods for Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide that are more efficient and cost-effective. Another area of research is the exploration of Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide's potential as a fluorescent probe for detecting biological molecules. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide and its potential therapeutic applications.

Synthesis Methods

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide can be synthesized using a variety of methods, but the most common method involves the reaction of 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then oxidized using hydrogen peroxide to yield Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide.

Scientific Research Applications

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide has also been studied for its potential use as a fluorescent probe for detecting biological molecules.

properties

IUPAC Name

ethyl 3-morpholin-4-yl-1,1-dioxo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-2-21-15(17)14-13(16-7-9-20-10-8-16)11-5-3-4-6-12(11)22(14,18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAZCFRGZNZKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide

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